![molecular formula C13H18N4O2S2 B2746964 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034432-09-0](/img/structure/B2746964.png)
1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Description
1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as ETP-101, is a novel small molecule that has been developed for the treatment of neurological disorders. It was first synthesized in 2014 by a team of researchers at the University of California, San Diego. Since then, ETP-101 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in the field of neuroscience.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds featuring sulfonyl and piperidine groups have been extensively studied for their synthesis methods and structural characteristics. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been reported, focusing on their potential as antimicrobial agents by evaluating their activity against bacterial and fungal pathogens of tomato plants, revealing that substitutions on the benzhydryl ring and sulfonamide ring influence antibacterial activity (Vinaya et al., 2009). Similarly, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol has been analyzed, showing the piperidine ring in a chair conformation and the geometry around the S atom comparable with the classic tetrahedral value, exhibiting both inter and intramolecular hydrogen bonds (Girish et al., 2008).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer potential of these compounds has been a significant focus of research. Synthesis and evaluation of 1,2,4-triazole derivatives have demonstrated promising antimicrobial activities against a range of test microorganisms (Bektaş et al., 2007). Moreover, studies on 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for the treatment of Alzheimer’s disease highlight their synthesis and screening for enzyme inhibition activity against acetyl cholinesterase (AChE), with certain compounds showing significant activity (Rehman et al., 2018).
Antioxidant Capacity
The antioxidant capacity of sulfonyl hydrazone compounds featuring piperidine derivatives has been evaluated through various assays, revealing significant lipid peroxidation inhibitory activity for specific compounds, demonstrating their potential as antioxidants (Karaman et al., 2016).
properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-2-12-3-4-13(20-12)21(18,19)16-9-5-11(6-10-16)17-14-7-8-15-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSICJGCFMSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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